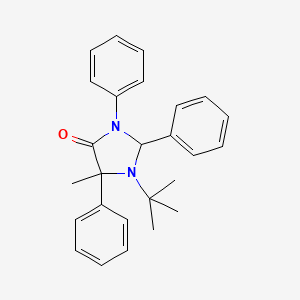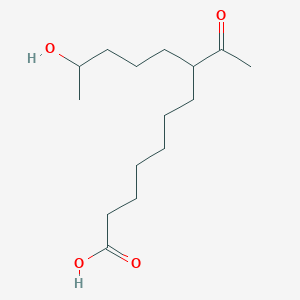
8-Acetyl-12-hydroxytridecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Acetyl-12-hydroxytridecanoic acid is an organic compound with the molecular formula C15H28O4. This compound contains 15 carbon atoms, 28 hydrogen atoms, and 4 oxygen atoms . It is a hydroxy fatty acid derivative, characterized by the presence of both an acetyl group and a hydroxyl group on a tridecanoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-12-hydroxytridecanoic acid typically involves multi-step organic reactions. One common method includes the hydroxylation of tridecanoic acid followed by acetylation. The hydroxylation can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions. The acetylation step involves the reaction of the hydroxylated intermediate with acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 8-Acetyl-12-hydroxytridecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acetic anhydride in the presence of pyridine.
Major Products:
Oxidation: 8-Acetyl-12-ketotridecanoic acid.
Reduction: 8-Hydroxy-12-hydroxytridecanoic acid.
Substitution: 8-Acetyl-12-alkoxytridecanoic acid.
Aplicaciones Científicas De Investigación
8-Acetyl-12-hydroxytridecanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways involving fatty acids.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Acetyl-12-hydroxytridecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups enable the compound to participate in hydrogen bonding and hydrophobic interactions, influencing enzyme activity and cellular processes. It may modulate pathways related to lipid metabolism and inflammation.
Comparación Con Compuestos Similares
12-Hydroxytridecanoic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
8-Acetyltridecanoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: 8-Acetyl-12-hydroxytridecanoic acid is unique due to the presence of both functional groups, which confer distinct chemical properties and biological activities. This dual functionality allows it to participate in a wider range of reactions and applications compared to its analogs.
Propiedades
Número CAS |
60903-96-0 |
|---|---|
Fórmula molecular |
C15H28O4 |
Peso molecular |
272.38 g/mol |
Nombre IUPAC |
8-acetyl-12-hydroxytridecanoic acid |
InChI |
InChI=1S/C15H28O4/c1-12(16)8-7-10-14(13(2)17)9-5-3-4-6-11-15(18)19/h12,14,16H,3-11H2,1-2H3,(H,18,19) |
Clave InChI |
NCNXGTLYBJIAEK-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(CCCCCCC(=O)O)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


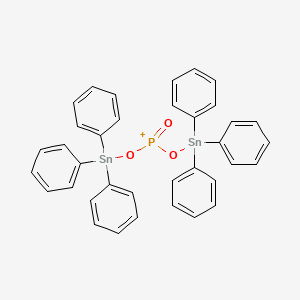
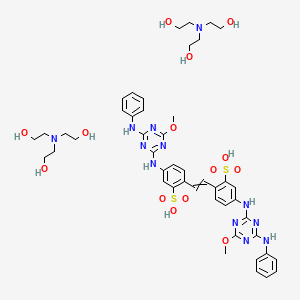
propanedioate](/img/structure/B14595971.png)
![2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14595972.png)
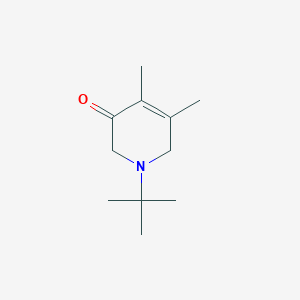
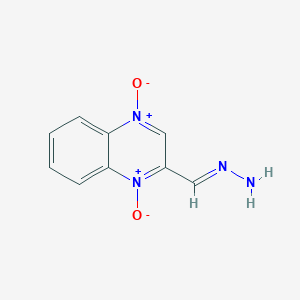
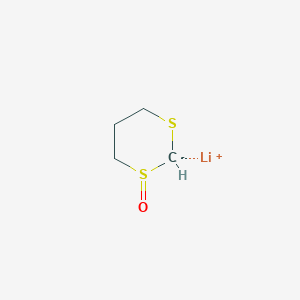
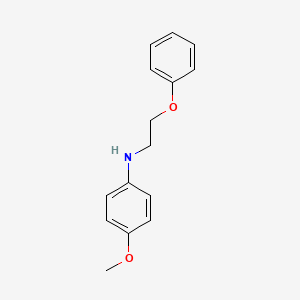
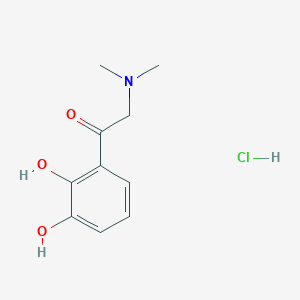
![[(Dichlorosilanediyl)di(propane-3,1-diyl)]bis[chloro(dimethyl)silane]](/img/structure/B14596004.png)
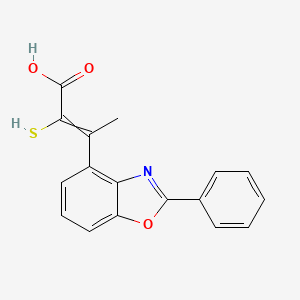
![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)
